molecular formula C23H31N3O4 B4100297 Ethyl 4-[3-(4-cyclohexylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

Ethyl 4-[3-(4-cyclohexylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No.: B4100297
M. Wt: 413.5 g/mol
InChI Key: GOAAUPBHWVHEHC-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-cyclohexylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoate ester linked to a pyrrolidine ring, which is further substituted with a cyclohexylpiperazine moiety. The intricate arrangement of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(4-cyclohexylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoate ester, followed by the introduction of the pyrrolidine ring through a cyclization reaction. The final step involves the attachment of the cyclohexylpiperazine group under controlled conditions, often using a coupling reagent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(4-cyclohexylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with tailored properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-[3-(4-cyclohexylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: Preliminary studies suggest potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(4-cyclohexylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[3-(4-cyclohexylpiperazin-1-yl)propyl]carbamothioyl}amino)benzoate
  • Ethyl 4-[5-Aryl-3-hydroxy-4-(4-chlorobenzoyl)-2-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoates

Uniqueness

Ethyl 4-[3-(4-cyclohexylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

ethyl 4-[3-(4-cyclohexylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-2-30-23(29)17-8-10-19(11-9-17)26-21(27)16-20(22(26)28)25-14-12-24(13-15-25)18-6-4-3-5-7-18/h8-11,18,20H,2-7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAAUPBHWVHEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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